molecular formula C11H17N5 B1480833 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide CAS No. 2098053-16-6

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Cat. No.: B1480833
CAS No.: 2098053-16-6
M. Wt: 219.29 g/mol
InChI Key: LAPJHOUJYHLWMR-UHFFFAOYSA-N
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Description

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide is a useful research compound. Its molecular formula is C11H17N5 and its molecular weight is 219.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Overview of Imidazo[1,2-b]pyridazine Scaffolds

Imidazo[1,2-b]pyridazine scaffold, closely related to the chemical structure of interest, is a critical heterocyclic nucleus in medicinal chemistry, providing bioactive molecules with varied therapeutic applications. Notably, the kinase inhibitor ponatinib is a prominent derivative, igniting interest in new imidazo[1,2-b]pyridazine-containing compounds for potential medicinal use. This scaffold's structure-activity relationships (SAR) guide the development of compounds with improved pharmacokinetics and efficacy, illustrating its significance in drug discovery and development (Garrido et al., 2021).

Antioxidant Applications

Synthetic phenolic antioxidants, including compounds structurally related to 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide, have been extensively studied for their ability to prevent oxidative reactions and extend the shelf life of various products. Recent research focuses on their environmental occurrence, human exposure, and toxicity, providing insights into the potential health impacts and guiding future antioxidant development with lower toxicity (Liu & Mabury, 2020).

Inhibition of Cytochrome P450 Isoforms

The compound's potential interaction with cytochrome P450 isoforms, significant for drug metabolism and drug-drug interactions, highlights the importance of selective inhibition for predicting metabolic pathways and mitigating adverse interactions. Research on selective chemical inhibitors of CYP isoforms provides valuable insights into improving drug safety and efficacy through targeted modulation of metabolism (Khojasteh et al., 2011).

Pyrazoline Derivatives in Therapeutic Development

Pyrazolines, including derivatives of the chemical structure , demonstrate a wide range of biological activities, driving research into their therapeutic applications. Their neuroprotective properties, in particular, offer promising avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The exploration of pyrazoline compounds underscores their potential as significant pharmacological scaffolds (Ahsan et al., 2022).

Mechanism of Action

Properties

IUPAC Name

2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-11(2,3)8-6-10-15(7-9(12)13)4-5-16(10)14-8/h4-6H,7H2,1-3H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPJHOUJYHLWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C2=C1)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 2
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 3
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 4
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 5
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.